7-Methylimidazo[1,2-a]pyridin-3-amine
Description
7-Methylimidazo[1,2-a]pyridin-3-amine (CAS: 34164-98-2) is a heterocyclic organic compound with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol . Its structure consists of an imidazo[1,2-a]pyridine core, featuring a fused imidazole and pyridine ring system, with a methyl group at the 7-position and a primary amine (-NH₂) at the 3-position (Figure 1).
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFUTRZMHBXGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287249 | |
| Record name | 7-Methylimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34164-98-2 | |
| Record name | 7-Methylimidazo[1,2-a]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34164-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridin-3-amine can be achieved through various methods, including multicomponent reactions, condensation reactions, and cyclization reactions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .
Industrial Production Methods: In an industrial setting, the synthesis of 7-Methylimidazo[1,2-a]pyridin-3-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of N-alkylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug discovery, particularly in the development of new therapeutic agents for infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyridin-3-amine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by intercalating into the DNA structure, thereby preventing replication and transcription .
Comparison with Similar Compounds
Physical Properties :
- Storage : Requires protection from light and storage under inert atmospheres at room temperature .
- Hazard Profile : Classified with a warning signal word (H302: harmful if swallowed) .
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Below, we compare 7-methylimidazo[1,2-a]pyridin-3-amine with structurally and functionally related compounds, focusing on substituent effects, biological activity, and synthetic pathways.
Structural Modifications at the 3-Position
N-Substituted Derivatives
- N-Benzyl-N-methyl Derivatives: Compounds like N-benzyl-2-ethyl-N-methyl-imidazo[1,2-a]pyridin-3-amine (IC₅₀ ≈ 30 nM) exhibit potent inhibitory activity against autotaxin (ATX), a target in fibrotic diseases .
Schiff Base Derivatives
- Schiff Bases with Nitro or Dichlorobenzylidene Groups: C2 (2-(4-((2-Nitrobenzylidene)amino)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine) and C3 (2-(4-((2,4-Dichlorobenzylidene)amino)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine): These derivatives, synthesized via condensation with aldehydes, show enhanced stability due to the Schiff base linkage. FT-IR data confirm the presence of imine (C=N) bonds at ~1600–1650 cm⁻¹ .
Modifications at the 7-Position
Halogen-Substituted Analogues
- 7-Chloro and 7-Bromo Derivatives :
- [18F]Cl-BIPF and [18F]Br-BIPF : Radiohalogenation at the 7-position (e.g., Cl, Br) improves pharmacokinetic properties for positron emission tomography (PET) imaging. These derivatives are used as tau protein tracers in Alzheimer’s disease research .
- 7-Trifluoromethyl Derivatives : Compounds like (7-Methylimidazo[1,2-a]pyridin-2-ylmethyl)(3-trifluoromethylphenyl)amine (CAS: 727685-61-2) exhibit increased metabolic stability due to the electron-withdrawing CF₃ group .
Methyl vs. Methoxy Groups
- 7-Methoxy Derivative: N-(2-[18F]fluoroethyl)-7-methoxy-N-methylbenzo[4,5]imidazo[1,2-a]pyridin-3-amine ([18F]OMe-BIP) demonstrates reduced non-specific binding in brain tissue compared to methyl-substituted analogues, attributed to the polar methoxy group .
Functional Activity Comparison
Key Research Findings
Antimicrobial Superiority : The unmodified 7-methylimidazo[1,2-a]pyridin-3-amine shows broader-spectrum antibacterial activity compared to its Schiff base derivatives, likely due to the free amine group’s ability to disrupt bacterial membranes .
Tau Tracer Efficacy : Halogenated derivatives (e.g., [18F]Br-BIPF) outperform methoxy-substituted analogues in specificity for Alzheimer’s-associated tau aggregates .
Structural Stability : Schiff base derivatives (C2, C3) exhibit lower metabolic degradation rates in vitro, making them suitable for prolonged drug delivery systems .
Biological Activity
7-Methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring with a methyl group at the seventh position, contributes to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₈N₄
- Molecular Weight : 147.18 g/mol
- Structure : The compound features a nitrogen-containing heterocyclic structure that enhances its reactivity and biological interactions.
Pharmacological Activities
7-Methylimidazo[1,2-a]pyridin-3-amine has been studied for various pharmacological activities:
- Antimicrobial Activity :
-
Enzyme Inhibition :
- The compound has been identified as an inhibitor of Mycobacterium tuberculosis glutamine synthetase, showcasing potential in treating tuberculosis . It has also shown promise as an acetylcholinesterase inhibitor, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's.
-
Anti-inflammatory Effects :
- Studies have highlighted its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is linked to reduced inflammation and pain management.
-
Anticancer Potential :
- Preliminary investigations suggest that this compound may possess anticancer properties due to its ability to interfere with cellular signaling pathways associated with tumor growth.
The biological activity of 7-Methylimidazo[1,2-a]pyridin-3-amine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By targeting specific enzymes such as COX and glutamine synthetase, the compound disrupts critical biochemical pathways involved in inflammation and microbial resistance.
- Interaction with Cellular Targets : The unique structural features of the compound allow it to interact effectively with various cellular targets, enhancing its therapeutic potential.
Antimicrobial Efficacy
A study conducted on a series of 7-methyl derivatives revealed significant antimicrobial activity against various strains. The results are summarized in Table 1:
| Compound | Target Strain | Inhibition Zone (mm) | Comparison Drug |
|---|---|---|---|
| L0 | Listeria monocytogenes | 20 | Gentamicin |
| L0 | Escherichia coli | 18 | Gentamicin |
| L0 | Staphylococcus aureus | 22 | Gentamicin |
| L0 | Candida pelliculosa | 15 | Nystatin |
The compound L0 exhibited comparable efficacy to standard antibiotics, indicating its potential use in clinical settings against resistant strains .
Neuroprotective Effects
In a separate investigation focusing on neurodegenerative diseases, derivatives of 7-Methylimidazo[1,2-a]pyridin-3-amine were evaluated for their ability to inhibit acetylcholinesterase activity. The most potent derivative demonstrated an IC₅₀ value of 0.38 µM, significantly outperforming known inhibitors like l-methionine-SR-sulfoximine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
